Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a phenyl group and a carboxylate ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate typically involves multi-component reactions. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and cyclocondensation can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or isopropyl alcohol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazolopyrimidine derivatives .
Scientific Research Applications
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the design of new drugs, including anticancer, antibacterial, and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate involves its interaction with biological targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity. The thiazolopyrimidine ring system’s structural similarity to purine allows it to effectively bind to biological targets, optimizing ligand-target interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
Uniqueness
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N2O3S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
methyl 7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H10N2O3S/c1-19-13(18)10-7-12(17)15-14-16(10)11(8-20-14)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
FSQHJWWGVMYZMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C2N1C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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